2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar purine derivatives focuses on synthesizing and analyzing their structures for potential applications. For instance, studies on purine N-oxides and their synthesis provide insights into modifying purine structures for various applications, including biological activities (Kawashima & Kumashiro, 1969). Another study examined hydrogen bonding in anticonvulsant enaminones, indicating the significance of structural analysis in understanding the chemical behavior of purine analogs (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antipathogenic Properties
Compounds with structures similar to 2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have been studied for their antimicrobial properties. For example, a series of compounds exhibited in vitro antibacterial and antifungal activities, highlighting the potential of purine derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another study synthesized acylthioureas showing significant anti-pathogenic activity, especially against biofilm-forming bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Catalysis and Chemical Reactions
Purine derivatives have also been explored for their role in catalysis and chemical reactions. An iron/zinc-co-catalyzed process for the arylation and alkenylation of C(sp^3)–H bonds with organoborates demonstrates the utility of purine analogs in facilitating complex chemical reactions (Ilies, Itabashi, Shang, & Nakamura, 2017).
Plant Growth Regulation
Exploring the potential of purine derivatives as plant growth regulators, a study synthesized and tested N-(2-benzoyl-4-chlorophenyl)benzamides for their cytokinin activity. Some compounds showed higher plant growth promoting activity than the standard, indicating their potential as novel plant growth regulators (Hatim & Joshi, 2004).
Enzyme Inhibition
Research into the enzyme inhibitory properties of purine derivatives has led to the synthesis of compounds that inhibit adenosine deaminase, providing a basis for the development of therapeutic agents (Shah, Schaeffer, & Murray, 1965).
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-14-9-4-3-8-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWJGZOMYUDONQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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